molecular formula C6H9NO2S B14657914 4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester CAS No. 51932-25-3

4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester

Cat. No.: B14657914
CAS No.: 51932-25-3
M. Wt: 159.21 g/mol
InChI Key: YHNWICJXTZGFKN-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is a heterocyclic compound with the molecular formula C6H9NO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester typically involves the reaction of thiazole derivatives with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

  • Thiazole-4-carboxylic acid ethyl ester
  • 2-Aminothiazole-4-carboxylic acid ethyl ester
  • Thiazole-5-carboxylic acid ethyl ester

Uniqueness

4-Thiazolecarboxylic acid, 4,5-dihydro-, ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

51932-25-3

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

ethyl 4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H9NO2S/c1-2-9-6(8)5-3-10-4-7-5/h4-5H,2-3H2,1H3

InChI Key

YHNWICJXTZGFKN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC=N1

Origin of Product

United States

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